5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one
Description
Properties
CAS No. |
2193067-70-6 |
|---|---|
Molecular Formula |
C8H12INO |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H12INO/c9-5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5H2,(H,10,11) |
InChI Key |
AFTLFASGCHYHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(NC2=O)CI |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Iodomethylation via Alkylation
The iodomethyl group can be introduced through nucleophilic substitution at a pre-existing hydroxymethyl or halomethyl intermediate. For instance, 5-(hydroxymethyl)-6-azabicyclo[3.2.1]octan-7-one (analogous to PubChem CID 119053645) may serve as a precursor. Treatment with hydroiodic acid (HI) in acetic acid under reflux facilitates substitution, yielding the iodomethyl derivative:
Optimization Considerations :
Mitsunobu Reaction for Stereoretentive Iodination
For stereospecific installations, the Mitsunobu reaction using iodomethylphosphonium iodide (generated in situ from CHI and triphenylphosphine) enables retention of configuration at C5. This method is particularly advantageous when the hydroxymethyl precursor is enantiomerically enriched.
Alternative Routes via Late-Stage Functionalization
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer a modular approach. A 5-(stannylmethyl) intermediate (accessible via hydrostannylation of a propargyl-substituted bicyclo-octane) undergoes Stille coupling with iodomethane in the presence of Pd(PPh):
Advantages :
Radical Iodomethylation
Photoredox catalysis enables radical-based iodomethylation. Using methyl iodide as the iodine source and an iridium photocatalyst (e.g., [Ir(ppy)]), a hydrogen atom transfer (HAT) mechanism generates a methyl radical, which abstracts a hydrogen atom from C5 before trapping with iodine.
Analytical and Purification Challenges
Characterization Data
-
H NMR : The iodomethyl group () exhibits a triplet near δ 3.1–3.3 ppm (J = 6–8 Hz) due to coupling with adjacent protons.
-
MS (ESI+) : Molecular ion peak at m/z 293 [M+H].
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 70:30 HO/MeCN) effectively separates diastereomers, critical given the bicyclic system’s propensity for epimerization at C5.
Industrial-Scale Considerations
The patent WO2013092900A1 highlights the importance of solid intermediates for purity control. Crystallization of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one from ethyl acetate/hexane mixtures (1:4) reduces stereoisomeric impurities to <1%, avoiding costly chromatographic steps .
Chemical Reactions Analysis
Types of Reactions
5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The bicyclic structure can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Drug Development
5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one exhibits potential as a lead compound in the development of pharmaceuticals due to its structural features that can interact with biological targets. Its bicyclic structure allows for conformational flexibility, which is advantageous for binding to various receptors.
- Targeting Neurotransmitter Receptors : The compound has been studied for its ability to modulate neurotransmitter systems, particularly in the context of central nervous system disorders. The azabicyclo structure can mimic natural neurotransmitters, making it a candidate for developing treatments for conditions such as anxiety and depression.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Organic Synthesis
Synthetic Intermediate
The unique structure of this compound makes it a valuable intermediate in organic synthesis.
- Building Block for Complex Molecules : It can serve as a precursor in the synthesis of more complex heterocyclic compounds, facilitating the construction of intricate molecular architectures that are often required in drug discovery.
- Halogenation Reactions : The presence of the iodine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile building block in synthetic organic chemistry.
Biological Studies
Biochemical Investigations
Research into the biological properties of this compound has revealed several interesting aspects.
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action and potential therapeutic applications.
- Model Systems for Drug Design : The structural characteristics of this compound make it suitable as a model system for studying the interactions between small molecules and biological macromolecules, aiding in rational drug design efforts.
Case Studies and Research Findings
Several studies have highlighted the applications and implications of utilizing this compound:
Mechanism of Action
The mechanism of action of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The bicyclic lactam scaffold is versatile, with variations in heteroatom placement, substituents, and ring size. Key analogues include:
Key Observations :
- Heteroatom Position : Oxygen or additional nitrogen atoms alter reactivity and applications. For example, 8-oxa-6-azabicyclo[3.2.1]octan-7-one polymerizes into biodegradable materials, while diazabicyclo derivatives are bioactive .
Thermal and Physical Properties
- Crystallinity: Derivatives like (1R,3S,5R)-3-hydroxy-2-methylene-6-oxabicyclo[3.2.1]octan-7-one form hydrogen-bonded chains in crystal lattices, though poor crystal quality is noted in some cases .
Pharmaceuticals
- 1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives : Antibacterial agents targeting cysteine proteases or β-lactamases .
Polymers
Biological Activity
5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves halogenation reactions and the use of bicyclic intermediates. For instance, halogenated bicyclic compounds can be synthesized through decarboxylative halogenation methods, which allow for the introduction of iodine into the bicyclic framework .
Antimuscarinic Properties
Research indicates that compounds structurally related to this compound exhibit significant antimuscarinic activity. For example, azaprophen, a derivative of 6-methyl-6-azabicyclo[3.2.1]octane, has been shown to be 50 times more potent than atropine in inhibiting acetylcholine-induced contractions in guinea pig ileum . This suggests that similar bicyclic structures may possess enhanced anticholinergic effects, potentially making them suitable for treating conditions like overactive bladder or asthma.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structural features:
- Bicyclic Framework : The azabicyclo structure allows for interaction with muscarinic receptors.
- Iodine Substitution : The presence of iodine may enhance lipophilicity and receptor binding affinity.
Table 1 summarizes the SAR findings from related compounds:
| Compound | Potency (vs Atropine) | Mechanism of Action |
|---|---|---|
| Azaprophen | 50x | Antimuscarinic (muscarinic receptor antagonist) |
| This compound | TBD | TBD |
Case Studies
In a study examining the effects of related bicyclic compounds on neuroblastoma cells, it was found that certain derivatives exhibited significant inhibition of [N-methyl-3H]scopolamine binding to muscarinic receptors . This highlights the potential therapeutic applications of these compounds in neurodegenerative diseases where cholinergic signaling is disrupted.
Q & A
Basic: What are the key synthetic strategies for 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one?
The synthesis of 6-azabicyclo[3.2.1]octane derivatives typically involves lactone ring-opening followed by functionalization. For example, starting from a bicyclic lactone (e.g., 6-oxabicyclo[3.2.1]octan-7-one), the lactone ring can be opened with amines to form amides, which are then reduced to amino alcohols using agents like LiAlH₄ . To introduce the iodomethyl group, a substitution reaction at the methyl position may be employed. This could involve halogen exchange (e.g., using KI in a nucleophilic displacement reaction) or radical iodination under controlled conditions .
Basic: How is stereoselectivity controlled during the synthesis of 6-azabicyclo[3.2.1]octane derivatives?
Stereoselective synthesis often relies on chiral catalysts or steric effects in the bicyclic framework. For example, in the reduction of ketones to alcohols (e.g., 6-azabicyclo[3.2.1]octan-3-one), chiral reducing agents like (R)- or (S)-CBS catalysts can achieve enantiomeric excesses >90% . The rigid bicyclic structure inherently restricts conformational flexibility, favoring specific transition states and minimizing epimerization .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR are essential for confirming the bicyclic scaffold and iodomethyl group. The iodine atom’s electronegativity causes distinct deshielding of adjacent protons .
- IR : The lactam carbonyl stretch (~1680–1720 cm⁻¹) and C-I stretch (~500–600 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 279.01 for C₈H₁₁INO) and fragmentation patterns .
Advanced: What mechanistic insights explain the cationic oligomerization of bicyclic lactams like this compound?
Cationic oligomerization of similar bicyclic lactams (e.g., 8-oxa-6-azabicyclo[3.2.1]octan-7-one) proceeds via 5C-6N bond scission rather than the typical lactam 6N-7C cleavage. Protonation of the oxamide unit by strong acids (e.g., trifluoromethanesulfonic acid) generates a reactive carbocation, which undergoes nucleophilic attack by another lactam monomer. This pathway is favored due to strain relief in the bicyclic system . The iodomethyl group in this compound may further stabilize intermediates via hyperconjugation .
Advanced: How does the bicyclic framework influence thermal stability in polymer applications?
The 6-azabicyclo[3.2.1]octane scaffold enhances thermal stability in polymers by restricting chain mobility. For example, hybrid nylon 4/6 copolymers derived from 6-azabicyclo[3.2.1]octan-7-one exhibit degradation temperatures >350°C , outperforming conventional nylons. The rigid bicyclic structure reduces melting-induced decomposition and improves resistance to thermal depolymerization .
Advanced: What strategies resolve contradictions in stereochemical assignments for bicyclic lactams?
Discrepancies in stereochemical data (e.g., X-ray vs. NMR) are addressed by:
- X-ray crystallography : Absolute configurations are confirmed via heavy-atom derivatives (e.g., bromine substitution) .
- Circular Dichroism (CD) : Correlates Cotton effects with known enantiomers of structurally related compounds .
- Dynamic NMR : Detects ring-flipping barriers in bicyclic systems to assign axial/equatorial substituents .
Advanced: Can this compound serve as a precursor to bioactive molecules?
Yes. The iodomethyl group is a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties. Additionally, the lactam nitrogen can be functionalized via alkylation or acylation to generate analogs with potential pharmacological activity, such as β-lactamase inhibitors or neuroactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
